molecular formula C12H18F3NO4 B1404087 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate CAS No. 647857-63-4

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No. B1404087
M. Wt: 297.27 g/mol
InChI Key: BIBYRUVESDZUDY-HTQZYQBOSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This would involve a study of how the compound reacts with other compounds. This includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, chemical stability, etc.


Scientific Research Applications

Synthesis Methodologies

  • Asymmetric Nitrile Anion Cyclization : Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method yielded chiral pyrrolidine with high chemical and optical purity, demonstrating its utility in synthesizing complex molecules like 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate derivatives (Chung et al., 2005).

  • Synthesis of Pyrazoles and Pyridine Derivatives : Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the versatility of 1-tert-butyl pyrrolidine derivatives in synthesizing various heterocyclic compounds (Martins et al., 2012).

  • Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored palladium-catalyzed coupling reactions with 1-tert-butyl 2-methyl pyrrolidine derivatives, emphasizing their role in the production of a wide range of substituted pyrrolidines (Wustrow & Wise, 1991).

Chemical Properties and Applications

  • Structural Analysis and Characterization : The structural analysis and characterization of tert-butyl pyrrolidine derivatives have been a focus in several studies, providing insight into their chemical properties and potential applications. Naveen et al. (2007) characterized tert-butyl pyrrolidine-1-carboxylate through spectroscopic and X-ray diffraction studies, contributing to the understanding of its molecular structure (Naveen et al., 2007).

  • Synthesis of Enantiomerically Pure Derivatives : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, demonstrating the potential of 1-tert-butyl 2-methyl pyrrolidine derivatives in creating specific enantiomers for targeted applications (Ayan et al., 2013).

  • Application in Antimalarial Agents : Chavchich et al. (2016) conducted studies on trifluoromethyl-substituted pyridine and pyrimidine analogues, including derivatives of 1-tert-butyl pyrrolidine, for potential use in malaria treatment and prevention. This highlights the compound's significance in the development of therapeutic agents (Chavchich et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This would involve a discussion on the potential applications of the compound and areas of future research.


Please consult with a qualified professional or refer to relevant scientific literature for accurate information.


properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBYRUVESDZUDY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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